A Methodological Framework for the Characterization of Novel Spirocyclic Compounds: A Case Study of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
A Methodological Framework for the Characterization of Novel Spirocyclic Compounds: A Case Study of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Introduction to (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is a novel spirocyclic compound containing a cyclopropane ring fused to a nitrogen-containing five-membered ring. Its structure is characterized by a quaternary spirocenter, a chiral center at the C6 position, a tertiary amine, and a carboxylic acid moiety. This combination of features makes it a stereochemically complex and functionally rich molecule. Mentioned within patent literature as a potential agent for treating hyperuricemia, its development trajectory hinges on a thorough understanding of its structural integrity, conformational preferences, and stability under various stress conditions.
This guide provides the strategic "why" and the procedural "how" for its complete characterization, ensuring that subsequent drug development efforts are built on a solid foundation of molecular understanding.
Part 1: Unambiguous Structure Elucidation and Conformational Profile
The first principle in characterizing a novel entity is the unequivocal confirmation of its structure and stereochemistry. For a molecule with the complexity of our subject compound, this requires a multi-pronged analytical approach coupled with computational modeling to understand its preferred three-dimensional shape, which is intrinsically linked to its biological activity.
Synthesis and Isolation
The starting material for any characterization is, of course, the molecule itself. The synthesis of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is described in patent literature, typically involving multi-step organic synthesis to construct the core spirocyclic framework and install the required functional groups.
Expert Insight: It is critical that the final, purified compound used for all subsequent studies is of the highest possible purity (typically >99.5% by HPLC). Trace impurities, such as diastereomers, enantiomers, or residual solvents, can significantly confound stability and activity data. The protocol below assumes a purified, isolated solid sample.
Spectroscopic and Spectrometric Confirmation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is essential for confirming the covalent structure.
Experimental Protocol: Structural Confirmation
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High-Resolution Mass Spectrometry (HRMS):
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Objective: To confirm the elemental composition.
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Method: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. Infuse into an ESI-TOF or ESI-Orbitrap mass spectrometer.
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Expected Result: An observed mass for the protonated molecule [M+H]⁺ that is within 5 ppm of the theoretical calculated mass for C₈H₁₄NO₂.
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¹H NMR Spectroscopy:
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Objective: To map the proton environment and confirm the presence of key structural motifs (e.g., cyclopropane protons, N-methyl group).
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Method: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a spectrum on a ≥400 MHz spectrometer.
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Expected Result: Distinct signals corresponding to the N-methyl, the methine proton adjacent to the carboxyl group, and the complex, overlapping signals of the methylene and cyclopropane protons.
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¹³C NMR and DEPT-135 Spectroscopy:
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Objective: To identify all unique carbon atoms.
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Method: Use the same sample as for ¹H NMR.
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Expected Result: Eight distinct carbon signals, including the carbonyl carbon, the spiro quaternary carbon, and the carbons of the methyl and ring systems. DEPT-135 will differentiate CH₃, CH₂, and CH signals.
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2D NMR (COSY, HSQC, HMBC):
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Objective: To assemble the molecular framework by establishing connectivity.
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Method: Acquire 2D spectra on the same sample.
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Causality:
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COSY (¹H-¹H Correlation Spectroscopy): Establishes which protons are coupled (i.e., adjacent to each other), helping to trace the proton network through the aliphatic rings.
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HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, providing an unambiguous assignment of ¹H and ¹³C signals for all CHn groups.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying connectivity across quaternary centers (like the spiro carbon) and from protons to the carbonyl carbon, definitively piecing the entire molecular puzzle together.
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Stereochemical Integrity
The "(S)" designation is a critical component of the molecule's identity. Assuming the synthesis is stereospecific, it is still necessary to confirm the enantiomeric purity.
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Chiral Chromatography: The most direct method is to develop a chiral HPLC or SFC (Supercritical Fluid Chromatography) method capable of separating the (S) and (R) enantiomers. The sample should be analyzed to demonstrate an enantiomeric excess (e.e.) of >99%.
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X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides the absolute stereochemical configuration, offering incontrovertible proof of the (S)-conformation.
Computational Conformational Analysis
The rigidity of the spirocyclic core limits the conformational freedom, yet understanding the lowest energy conformers is vital for predicting receptor binding.
Workflow: In Silico Conformational Search
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Structure Preparation: Build the 3D structure of the molecule in silico.
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Conformational Search: Employ a systematic or stochastic search algorithm (e.g., using molecular mechanics force fields like MMFF94) to explore the potential energy surface and identify all low-energy conformers. The primary degrees of freedom will be the puckering of the five-membered ring.
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Geometry Optimization and Energy Refinement: Re-optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.
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Population Analysis: Calculate the Boltzmann population of each conformer at a relevant temperature (e.g., 298.15 K) to determine the probability of finding the molecule in each shape.
Caption: Workflow for Computational Conformational Analysis.
Part 2: Physicochemical Profile and Solid-State Stability
The physical form and properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, dissolution, and bioavailability.
Solid-State Characterization
This series of analyses determines if the compound exists in a stable crystalline form or a less stable amorphous state and how it behaves under thermal stress.
| Technique | Purpose | Typical Experimental Conditions | Information Gained |
| X-Ray Powder Diffraction (XRPD) | To determine the degree of crystallinity. | Scan from 2° to 40° 2θ at a rate of 2°/min. | A sharp diffraction pattern indicates a crystalline solid; a broad halo indicates an amorphous material. |
| Differential Scanning Calorimetry (DSC) | To identify melting point, phase transitions, and decomposition temperature. | Ramp temperature from 25°C to 300°C at 10°C/min under a nitrogen atmosphere. | A sharp endotherm reveals the melting point. Broad exotherms may indicate decomposition. |
| Thermogravimetric Analysis (TGA) | To measure weight loss as a function of temperature. | Ramp temperature from 25°C to 300°C at 10°C/min under a nitrogen atmosphere. | Detects the loss of residual solvents or water and indicates the onset of thermal decomposition. |
| Dynamic Vapor Sorption (DVS) | To assess hygroscopicity (tendency to absorb moisture). | Expose the sample to a ramping relative humidity (RH) cycle (e.g., 0% to 95% to 0% RH) at 25°C. | Measures the percentage of weight gain due to water absorption, classifying the material from non-hygroscopic to very hygroscopic. |
Solubility and pKa Determination
The presence of both a basic tertiary amine and an acidic carboxylic acid makes the molecule's ionization state—and thus its solubility—highly dependent on pH.
Experimental Protocol: pKa and Kinetic Solubility
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pKa Determination:
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Objective: To determine the ionization constants of the carboxylic acid (pKa₁) and the tertiary amine (pKa₂).
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Method: Potentiometric titration is a classic and reliable method. A solution of the compound is titrated with a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while the pH is monitored. The inflection points in the titration curve correspond to the pKa values.
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Expert Insight: We expect a pKa₁ in the range of 3-5 for the carboxylic acid and a pKa₂ in the range of 8-10 for the protonated tertiary amine. These values are critical for predicting solubility and absorption in the gastrointestinal tract.
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Kinetic Solubility Profile:
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Objective: To determine the aqueous solubility at different pH values relevant to the human body.
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Method: A high-concentration DMSO stock solution of the compound is added to a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4). After a short incubation period (1-2 hours), the solutions are filtered to remove any precipitate, and the concentration of the dissolved compound is measured by LC-UV or LC-MS.
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Expected Result: A "U-shaped" solubility profile. Solubility will be high at low pH (when the amine is protonated and cationic), high at high pH (when the carboxylic acid is deprotonated and anionic), and lowest near the isoelectric point where the neutral zwitterion dominates.
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Part 3: Chemical Stability and Degradation Pathway Profiling
Forced degradation, or stress testing, is a cornerstone of drug development. It is designed to deliberately degrade the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods, selecting appropriate storage conditions, and understanding potential liabilities long before clinical trials.
Trustworthiness Pillar: The entire process is self-validating. A robust, stability-indicating analytical method is developed and then used to analyze the outcomes of the stress tests. This method must be able to separate the intact parent compound from all process impurities and degradation products.
Caption: Workflow for Forced Degradation and Stability Profiling.
Stability-Indicating Method Development
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Objective: To create an analytical method (typically UPLC-UV/MS) that can resolve the parent compound from all potential degradation products.
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Methodology:
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Screen various column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (pH, organic modifier).
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Create a "degradation soup" by combining samples from all stress conditions.
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Optimize the gradient to achieve baseline separation of all observed peaks.
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The mass spectrometer is used to monitor the mass-to-charge ratio (m/z) of the parent drug and any new peaks that appear, aiding in their identification.
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Forced Degradation Protocols
The following are standard starting conditions, as recommended by ICH guidelines.
Experimental Protocol: Stress Testing
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Hydrolytic Stability:
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Conditions:
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Acid: 0.1 M HCl at 60°C for up to 7 days.
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Base: 0.1 M NaOH at 60°C for up to 7 days.
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Neutral: Purified water at 60°C for up to 7 days.
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Causality & Prediction: The ester-like nature of the carboxylic acid makes it relatively stable to hydrolysis. However, extreme pH and heat could potentially promote ring-opening or other complex reactions.
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Oxidative Stability:
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Condition: 3% H₂O₂ solution at room temperature for up to 24 hours.
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Causality & Prediction: The tertiary amine is a potential site for oxidation. This is a critical liability to investigate, as it could form an N-oxide, a common metabolic and degradation pathway for drugs containing tertiary amines.
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Photostability:
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Condition: Expose the solid drug and a solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
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Causality & Prediction: While the molecule lacks a strong chromophore, direct photolysis or photo-oxidation can still occur. A control sample wrapped in aluminum foil is analyzed concurrently.
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Thermal Stability:
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Condition: Store the solid drug substance at an elevated temperature (e.g., 60°C or 80°C) for up to 4 weeks.
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Causality & Prediction: This tests the intrinsic stability of the solid form and its susceptibility to solid-state decomposition.
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Summary and Implications for Development
A thorough execution of the workflows described above will yield a comprehensive data package for (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid. The findings directly inform critical decisions in the drug development pipeline:
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Structural & Conformational Data: Provides the definitive 3D structure for use in computational modeling, structure-activity relationship (SAR) studies, and understanding the mechanism of action at the target.
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Solid-State Properties: Determines if the material is crystalline and stable, or if salt screening and polymorph studies are needed to find a more robust form for development. Hygroscopicity data dictates the need for controlled humidity during storage and manufacturing.
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Solubility & pKa: Informs biopharmaceutical classification (BCS) and guides formulation strategies to ensure adequate dissolution and absorption.
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Stability Profile: Identifies the key liabilities of the molecule (e.g., sensitivity to oxidation or high pH). This knowledge is paramount for defining packaging, storage conditions, and the shelf-life of the final drug product. The identified degradation products must be assessed for their own potential toxicity.
By adopting this systematic, multi-disciplinary approach, researchers can build a complete and robust understanding of novel spirocyclic candidates, mitigating risks and enabling a more efficient and successful path toward clinical development.
References
- Title: SUBSTITUTED AZAHETEROCYCLIC COMPOUNDS AS INHIBITORS OF SODIUM-DEPENDENT TRANSPORTERS AND THEIR USE FOR THE TREATMENT OF HYPERURICEMIA.
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Title: Stability Testing of New Drug Substances and Products Q1A(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
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Title: Forced Degradation Studies: A Tool for Analytical Method Development. Source: Chromatography Today. URL: [Link]
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Title: Oxidative Degradation of Pharmaceuticals. Source: ScienceDirect Topics, referencing Pharmaceutical Stability Testing to Support Global Markets, 2010. URL: [Link]
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Title: Photostability Testing of New Drug Substances and Products Q1B. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
